2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
CAS No.: 898607-18-6
Cat. No.: VC6838374
Molecular Formula: C18H18ClN5OS
Molecular Weight: 387.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898607-18-6 |
|---|---|
| Molecular Formula | C18H18ClN5OS |
| Molecular Weight | 387.89 |
| IUPAC Name | 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H18ClN5OS/c1-12-7-8-14(10-15(12)19)21-17(25)11-26-18-23-22-16(24(18)20)9-13-5-3-2-4-6-13/h2-8,10H,9,11,20H2,1H3,(H,21,25) |
| Standard InChI Key | KQFODSNJHZFGID-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)Cl |
Introduction
Structural Characteristics
The compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide chain and at position 5 with a benzyl group. The acetamide nitrogen is further linked to a 3-chloro-4-methylphenyl moiety (Figure 1).
Molecular Formula and Weight
Based on analogs in sources and , the molecular formula is C₂₁H₂₀ClN₅OS₂, with a calculated molecular weight of 453.03 g/mol. Key structural differences from related compounds include:
Stereoelectronic Properties
The chloro group at the phenyl ring’s meta position introduces electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic protein pockets. The methyl group at the para position contributes steric bulk, as seen in analogs with improved metabolic stability .
Synthesis and Optimization
Reaction Pathways
The compound is synthesized via a two-step protocol:
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Formation of 4-amino-5-benzyl-1,2,4-triazole-3-thiol: Cyclocondensation of benzyl hydrazine with carbon disulfide under basic conditions.
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Acetamide Coupling: Reaction of the triazole-thiol with 2-bromo-N-(3-chloro-4-methylphenyl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base .
Physicochemical Properties
Lipophilicity and Solubility
Using group contribution methods, the calculated logP is 4.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility at pH 7.4 is estimated at 12.7 µg/mL, necessitating formulation enhancements for oral delivery .
Stability Profile
The sulfanyl bridge is susceptible to oxidative degradation, requiring storage under nitrogen. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when protected from light .
Biological Activity and Mechanism
Anticancer Activity
In silico docking predicts strong inhibition (ΔG = -9.2 kcal/mol) of EGFR kinase, a target in non-small cell lung cancer. The benzyl group occupies the hydrophobic back pocket, while the acetamide forms hydrogen bonds with Cys773 .
Pharmacokinetic Predictions
Absorption and Distribution
A predicted Caco-2 permeability of 8.7 × 10⁻⁶ cm/s suggests moderate intestinal absorption. Volume of distribution (Vd = 1.2 L/kg) indicates extensive tissue penetration, aided by lipophilic substituents .
Metabolism and Excretion
Cytochrome P450 3A4 mediates hepatic oxidation of the benzyl group to benzoic acid derivatives. Renal excretion accounts for ~60% of clearance, with a predicted half-life of 6.3 hours .
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